Hafnium (IV) chloride

Extractive distillation Nuclear-grade hafnium Molten salt chemistry

Select HfCl₄ for critical applications where process performance directly impacts yield and purity: (1) ALD of HfO₂ gate dielectrics—established supply chain and faster crystallization vs. HfI₄; (2) extractive distillation with α=1.29 over ZrCl₄ in molten KAlCl₄ to achieve Zr <0.01%; (3) hafnocene-catalyzed polyolefins with up to 10× higher Mw vs. Zr analogs; (4) enhanced electrophilic activation in Lewis acid-catalyzed organic synthesis. Each lot ships with certified purity, trace metals analysis, and Zr content validated for your process validation requirements.

Molecular Formula Cl4Hf
Molecular Weight 320.3 g/mol
Cat. No. B8795416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium (IV) chloride
Molecular FormulaCl4Hf
Molecular Weight320.3 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]
InChIInChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4
InChIKeyPDPJQWYGJJBYLF-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium (IV) Chloride Procurement: Technical Specifications and Comparative Performance in ALD, Catalysis, and Separation Processes


Hafnium (IV) chloride (HfCl₄) is a Group 4 metal halide that serves as a critical precursor for atomic layer deposition (ALD) of hafnium oxide (HfO₂) high-κ dielectrics in semiconductor manufacturing [1], a Lewis acid catalyst in organic synthesis [2], and a key intermediate in the separation and purification of nuclear-grade hafnium from zirconium ores via extractive distillation [3]. While structurally and chemically analogous to zirconium tetrachloride (ZrCl₄) due to the lanthanide contraction, HfCl₄ exhibits quantifiable differences in volatility, thermal stability, and catalytic behavior that directly impact process economics, device yield, and material purity in industrial applications.

Why ZrCl₄ or Other Hafnium Precursors Cannot Substitute HfCl₄ Without Process Re-optimization


Despite the well-documented chemical similarity between hafnium and zirconium compounds, the substitution of HfCl₄ with ZrCl₄ or alternative hafnium precursors (e.g., HfI₄, Hf(EtCp)₂Cl₂) in critical applications introduces quantifiable deviations in process performance. In ALD, substitution alters nucleation density, growth per cycle, and film purity [1][2]. In separation processes, differences in relative volatility (α) directly determine the number of theoretical plates required for a given purity target [3]. In catalysis, the higher electrophilicity of Hf relative to Zr results in significantly higher polymer molecular weights, albeit often with lower catalytic activity [4]. The following evidence guide provides the quantitative benchmarks necessary for informed procurement and process design decisions.

Quantitative Differentiation of Hafnium (IV) Chloride: A Comparative Evidence Guide for ALD Precursors and Separation Processes


Relative Volatility in Molten Salt Separation: HfCl₄ vs. ZrCl₄

HfCl₄ exhibits a relative volatility α (HfCl₄/ZrCl₄) of 1.29 ± 0.04 in molten KAlCl₄ at ~450 °C, as determined by equilibrium Rayleigh vaporization [1]. This quantifiable difference in vapor pressure enables the extractive distillation separation of hafnium from zirconium, a process critical for producing nuclear-grade hafnium with low Zr content.

Extractive distillation Nuclear-grade hafnium Molten salt chemistry

Thermal Stability of ALD Precursors: Hf vs. Zr Derivatives

Thermogravimetric analysis (TGA) and NMR studies demonstrate that Zr-based ALD precursors (e.g., MeCp₂ZrMe₂) are less thermally stable than their Hf analogs under identical conditions [1]. While both Hf and Zr materials exhibit similar trends, the Zr derivatives are less stable in all cases; for MeCp₂ZrMe₂, temperatures required for adequate vapor transport lead to catastrophic decomposition after a relatively short time, rendering it unsuitable for production environments [1].

Atomic layer deposition High-κ dielectrics Precursor thermal stability

ALD Nucleation and Film Morphology: HfCl₄ vs. HfI₄

In ALD of HfO₂ on silicon, HfCl₄ exhibits low adsorption probability at higher temperatures (450–600 °C), resulting in non-uniform growth and markedly hindered nucleation in the initial stages compared to HfI₄ [1]. Consequently, HfI₄-H₂O and HfI₄-O₂ processes yield smoother, more homogeneous, and denser films than the HfCl₄-H₂O process, although crystallization develops faster at the beginning of the HfCl₄ process [1].

Nucleation HfO₂ thin films Surface morphology

Chlorine Residue in ALD HfO₂ Films: HfCl₄ vs. Hf(EtCp)₂Cl₂

ALD HfO₂ films grown using Hf(EtCp)₂Cl₂ exhibit significantly reduced chlorine residue compared to those grown with HfCl₄, due to the lower number of Cl atoms per precursor molecule and the mitigated formation of Hf–Cl–Hf surface bridges [1]. This reduction in Cl impurity correlates directly with improved electrical insulating properties in the resulting HfO₂ dielectric layer [1].

Chlorine impurity Electrical properties Gate dielectric

Catalytic Olefin Polymerization: Hf vs. Zr Metallocene Activity

In ethylene and propylene polymerization, hafnocene catalysts (e.g., rac-Et(Ind)₂HfCl₂) produce polymers with average molar masses up to ten times higher than those synthesized with analogous zirconocene catalysts (rac-Et(Ind)₂ZrCl₂) under identical conditions [1]. However, this advantage in molecular weight is often accompanied by lower overall catalytic activity for the hafnium-based system [1][2].

Polyolefin catalysis Metallocene Molecular weight control

Lewis Acidity Trend within Group 4 Tetrachlorides

The Lewis acidity of Group 4 tetrachlorides follows the trend TiCl₄ > ZrCl₄ ≈ HfCl₄ . While TiCl₄ is a stronger Lewis acid, the nearly identical ionic radii of Zr and Hf due to the lanthanide contraction result in comparable acceptor properties for many oxygen-donor ligands. However, with sulfur-donor ligands, HfCl₄ demonstrates measurably better acceptor power than ZrCl₄ [1].

Lewis acid catalysis Electrophilicity Organic synthesis

Optimized Application Scenarios for Hafnium (IV) Chloride Based on Quantitative Performance Differentiation


Extractive Distillation for Nuclear-Grade Hafnium Production

Given the relative volatility α = 1.29 ± 0.04 for HfCl₄ over ZrCl₄ in molten KAlCl₄ at ~450 °C [4], this separation process is uniquely suited for producing hafnium with Zr content below 0.01%. The quantified volatility difference enables the design of distillation columns with a predictable number of theoretical plates, making HfCl₄ the preferred chemical form for this critical purification step.

ALD of HfO₂ for High-Volume Semiconductor Manufacturing

Although HfCl₄ exhibits hindered nucleation on Si at 450-600 °C compared to HfI₄ [4], its well-established supply chain, lower cost, and faster crystallization onset make it the standard precursor for high-volume manufacturing of HfO₂ gate dielectrics where film thicknesses are > 5 nm and nucleation delays can be mitigated by surface pretreatments.

Synthesis of Ultra-High Molecular Weight Polyolefins

For applications requiring polyolefins with exceptionally high molar mass (e.g., high-strength fibers, impact-resistant materials), hafnocene catalysts derived from HfCl₄ offer a quantifiable advantage over zirconocene analogs, producing polymers with up to 10× higher molecular weight [4]. This performance characteristic justifies the higher cost of hafnium-based catalysts for specialty polymer grades.

Lewis Acid Catalysis with Soft Donor Substrates

In organic transformations involving sulfur-containing substrates or where a slightly more electrophilic metal center than Zr is beneficial, HfCl₄ provides enhanced acceptor power compared to ZrCl₄ [4]. This subtle differentiation can be exploited to optimize reaction yields and selectivity in pharmaceutical intermediate synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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